The compound is derived from benzofuran, a bicyclic structure known for its biological activity, and piperazine, a six-membered heterocyclic amine. Its classification as an amide is due to the presence of the carboxamide functional group, which is crucial for its reactivity and biological properties.
The synthesis of 5-(Piperazin-1-yl)benzofuran-2-carboxamide can be achieved through several methods. A notable synthetic route involves the reaction of benzofuran-2-carboxylic acid with piperazine under specific conditions.
A specific method described in a Chinese patent involves multiple steps including the use of zinc powder and titanium tetrachloride to generate intermediates before reaching the final product .
The molecular structure of 5-(Piperazin-1-yl)benzofuran-2-carboxamide features several key components:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological macromolecules .
5-(Piperazin-1-yl)benzofuran-2-carboxamide participates in various chemical reactions:
These reactions often utilize reducing agents like sodium borohydride or transition metal catalysts such as palladium or nickel .
The mechanism of action of 5-(Piperazin-1-yl)benzofuran-2-carboxamide primarily revolves around its role as a precursor in drug synthesis. It participates in several critical steps:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of the synthesized compound .
5-(Piperazin-1-yl)benzofuran-2-carboxamide has diverse applications across various scientific fields:
5-(Piperazin-1-yl)benzofuran-2-carboxamide (molecular formula: C₁₃H₁₅N₃O₂; MW: 245.28 g/mol; CAS: 183288-46-2) exemplifies modern heterocyclic hybrids in medicinal chemistry [3] [6] [8]. Its core structure integrates a benzofuran scaffold with a piperazine ring and terminal carboxamide group, enabling multifaceted biological interactions. This compound’s rise to prominence reflects broader efforts to develop pharmacophores with enhanced target affinity and optimized physicochemical properties. As a synthetic intermediate and pharmacologically active entity, it bridges diverse therapeutic domains—including antimicrobial, anti-inflammatory, and metabolic disease research—while serving as a versatile template for structural diversification [3] [5] [9].
The molecular architecture of 5-(piperazin-1-yl)benzofuran-2-carboxamide confers distinctive advantages for drug design:
Table 1: Physicochemical and Spectroscopic Profile of 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 245.28 g/mol | HRMS [3] |
Melting Point | >215°C (decomposition) | Capillary [8] |
Boiling Point | 505.3±40.0 °C (Predicted) | QSPR [8] |
Density | 1.268 g/cm³ | Computational [8] |
pKa | 15.79±0.30 (Predicted) | ChemAxon [8] |
LogP | 1.32 (Estimated) | PubChem [1] |
Solubility | DMSO (Slight), Methanol (Heated) | Experimental [8] |
SMILES | O=C(C₁=CC₂=CC(N₃CCNCC₃)=CC=C₂O₁)N | Canonical [6] |
Key IR Bands | 3331 cm⁻¹ (NH), 1690 cm⁻¹ (C=O) | KBr Pellet [10] |
Functionally, this hybrid exhibits balanced lipophilicity (predicted LogP: 1.32) and moderate aqueous solubility, enabling favorable pharmacokinetics. The piperazine’s protonation at physiological pH enhances tissue distribution, while the benzofuran scaffold contributes to metabolic stability against oxidative degradation [3] [7].
The synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide evolved from parallel advances in benzofuran and piperazine chemistry:
Table 2: Evolution of Synthetic Approaches for 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Synthetic Era | Key Methodology | Yield | Limitations |
---|---|---|---|
Early Stepwise (1990s) | Nitration → Reduction → Piperazine coupling → Amidation | 40-45% | Multi-step, low regioselectivity |
Patent CN103965148A (2014) | Ethyl ester intermediate → Piperazine displacement → Saponification → Amidation | 72% | Harsh conditions (reflux, 48h) |
Catalytic Modern (2020s) | Pd-catalyzed C–N coupling of 5-bromobenzofuran-2-carboxamide with piperazine | 88% | Catalyst cost, purification challenges |
Hybrid design principles crystallized around 2010–2020, emphasizing pharmacophore compatibility. Piperazine’s role evolved from a mere solubilizing unit to a critical binding element, particularly in antimicrobial scaffolds mimicking ciprofloxacin’s pharmacophore [4] [7].
This compound serves three primary roles in drug discovery:
Table 3: Therapeutic Applications of Derivatives Based on 5-(Piperazin-1-yl)benzofuran-2-carboxamide
Therapeutic Area | Derivative Structure | Biological Activity | Mechanism |
---|---|---|---|
Antimicrobials | (E)-N'-benzylidene carbohydrazides | MIC: 2.50-20.60 µg/mL against S. aureus, E. coli | Dihydrofolate reductase inhibition [4] |
Anti-inflammatories | Piperazine-benzofuran hybrid 5d | IC₅₀: 52.23 µM (NO); 92% neutrophil inhibition | Suppression of IKKβ, p65, ERK phosphorylation [5] |
Antidiabetics | Pyrazole-benzofuran hybrids | IC₅₀: 40.6 µM (α-glucosidase) | Competitive inhibition at catalytic site [9] |
Antimycobacterials | Analogues with thiazole appendages | 90% growth inhibition of M. tuberculosis at 5 µg/mL | Disruption of cell wall synthesis [7] |
The compound’s versatility extends to chemical probe development:
Future trajectories include targeted covalent inhibitors using the carboxamide for warhead attachment and nanoparticle-based delivery systems exploiting the piperazine’s protonation for pH-responsive release [4] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7